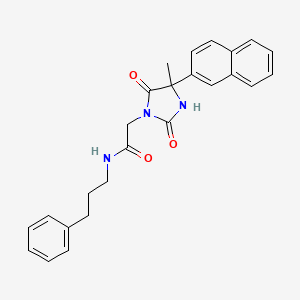
Butyl thiomorpholine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl thiomorpholine-3-carboxylate is an organic compound that belongs to the class of thiomorpholines Thiomorpholines are heterocyclic compounds containing a sulfur atom and a nitrogen atom in a six-membered ring this compound is characterized by the presence of a butyl group attached to the thiomorpholine ring at the 3-position, along with a carboxylate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butyl thiomorpholine-3-carboxylate typically involves the reaction of thiomorpholine with butyl halides in the presence of a base. One common method is the alkylation of thiomorpholine with butyl bromide or butyl chloride under basic conditions, such as using sodium hydroxide or potassium carbonate as the base. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification process can be streamlined using advanced separation techniques such as high-performance liquid chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl thiomorpholine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Alkyl or aryl halides, sodium hydroxide or potassium carbonate as base, dimethylformamide or tetrahydrofuran as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various alkyl or aryl thiomorpholine-3-carboxylates.
Wissenschaftliche Forschungsanwendungen
Butyl thiomorpholine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of butyl thiomorpholine-3-carboxylate involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiomorpholine ring can form covalent bonds with biological molecules, potentially inhibiting the activity of enzymes or disrupting cellular processes. The carboxylate group can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiomorpholine-3-carboxylate: Lacks the butyl group, making it less hydrophobic and potentially less bioavailable.
Butyl morpholine-3-carboxylate: Contains an oxygen atom instead of sulfur, which can alter its chemical reactivity and biological activity.
Butyl piperidine-3-carboxylate: Contains a nitrogen atom in a six-membered ring without sulfur, leading to different chemical properties and applications.
Uniqueness
Butyl thiomorpholine-3-carboxylate is unique due to the presence of both sulfur and nitrogen atoms in its ring structure, along with a butyl group and a carboxylate group. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H17NO2S |
|---|---|
Molekulargewicht |
203.30 g/mol |
IUPAC-Name |
butyl thiomorpholine-3-carboxylate |
InChI |
InChI=1S/C9H17NO2S/c1-2-3-5-12-9(11)8-7-13-6-4-10-8/h8,10H,2-7H2,1H3 |
InChI-Schlüssel |
JBPHWYYGNIFICN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C1CSCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


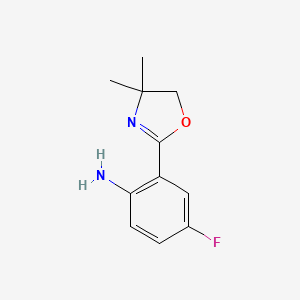

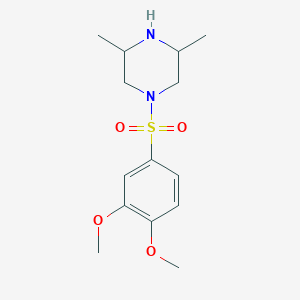


![4-(Benzyloxy)-2'-fluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15204314.png)
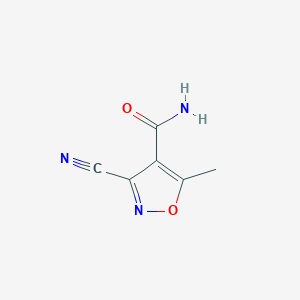
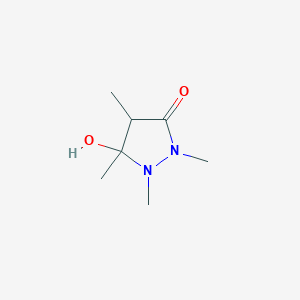
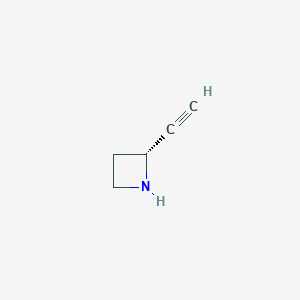
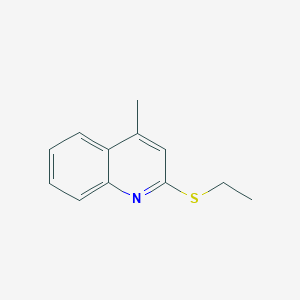
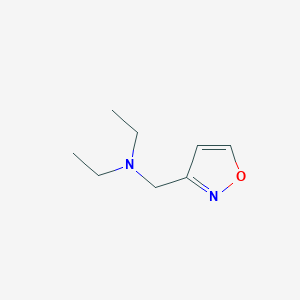
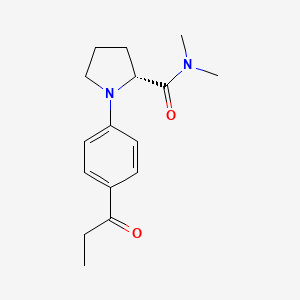
![4'-(Benzyloxy)[1,1'-biphenyl]-2-carbonitrile](/img/structure/B15204367.png)
